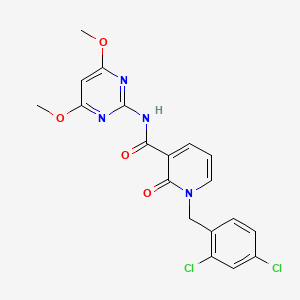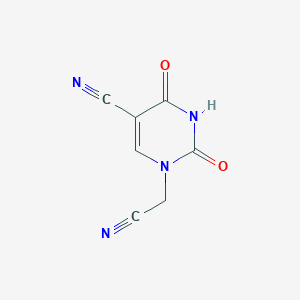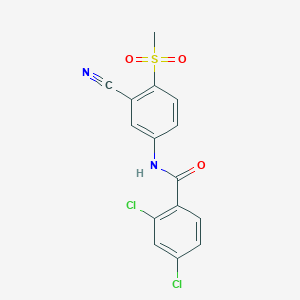![molecular formula C14H8F6N4O B3035469 2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-3-(methoxyimino)propanenitrile CAS No. 321433-98-1](/img/structure/B3035469.png)
2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-3-(methoxyimino)propanenitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1ccc2c (cc (nc2n1)C (F) (F)F)C (F) (F)F . This indicates the presence of a naphthyridine ring system with trifluoromethyl groups at the 5 and 7 positions, and a methoxyimino group attached to a propionitrile group at the 2 position .
Applications De Recherche Scientifique
Electrophilic Fluorinating Agents
- The compound has been explored as a potential electrophilic fluorinating agent, particularly in the context of nitrogen heterocycles. This application leverages the chemical's ability to act as a fluorine donor in various chemical reactions (Banks et al., 1997).
Fluorinated Polyimides
- It serves as a key monomer in the synthesis of novel fluorinated polyimides. These materials are valued for their solubility in organic solvents, low moisture absorption, and thermal stability, making them suitable for various industrial applications (Chung & Hsiao, 2008).
Organic Synthesis and Molecular Structure
- The compound is significant in organic synthesis, especially in the formation of nitrile ylides and related structures. Its ability to undergo complex chemical transformations is crucial in the synthesis of diverse organic compounds (Burger et al., 1981).
Spectral Properties in Fluorescent Compounds
- Research into its spectral properties, particularly when used in the synthesis of fluorescent compounds, has been conducted. This includes studies on dual fluorescence and absorption characteristics in various solvents, which is significant in fields like photophysics and materials science (Chen et al., 2007).
Metal Complexes and Geometric Conversion
- The compound's derivatives have been used in synthesizing metal complexes. These complexes show interesting structural and spectroscopic properties, offering insights into inorganic chemistry and materials science (Gan et al., 2011).
Antitumor Activity
- Some derivatives of this compound have been synthesized and tested for their antitumor activity against various human carcinoma cell lines. This highlights its potential application in medicinal chemistry and cancer research (Mohamed et al., 2017).
Photophysical Behavior in Fluorescent Materials
- Studies have been conducted on its role in synthesizing fluorescent materials, particularly focusing on its photophysical behavior. This includes investigations into excimer emission and electron transfer processes, relevant in the development of fluorescent sensors and optoelectronic materials (Jian, 2012).
Optical Transparency and Low Dielectric Constant in Polymers
- The compound has been utilized in the synthesis of polyimides characterized by high optical transparency, low dielectric constants, and excellent thermal stability. These properties are crucial in electronics and optoelectronics (Tao et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
(3E)-2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-3-methoxyiminopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N4O/c1-25-22-6-7(5-21)10-3-2-8-9(13(15,16)17)4-11(14(18,19)20)24-12(8)23-10/h2-4,6-7H,1H3/b22-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZIZKAVTWFVKL-GEVRCRHISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C#N)C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C#N)C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-3-(methoxyimino)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(2,4-dichlorophenyl)-3-oxobutanamide](/img/structure/B3035387.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3035389.png)
![(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]propanehydrazide](/img/structure/B3035391.png)




![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B3035398.png)
![(4-Benzylpiperazino)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime](/img/structure/B3035399.png)
![3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B3035402.png)

